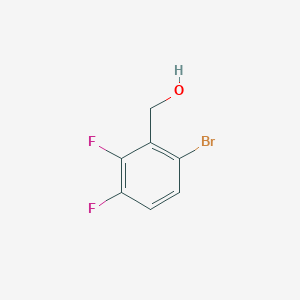

6-Bromo-2,3-difluorobenzenemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

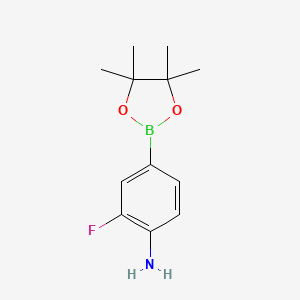

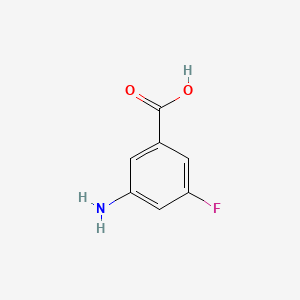

6-Bromo-2,3-difluorobenzenemethanol is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemistry and Electrophilic Carbene Formation

Research into the photochemistry of brominated and fluorinated compounds, such as 6-bromo-2,3-difluorobenzenemethanol, reveals their potential in generating electrophilic carbene intermediates. In a study, the photochemistry of 6-bromo-2-naphthols in various solvents, in the presence of triethylamine, led to the formation of an electrophilic carbene intermediate. This carbene could be trapped by various molecules, demonstrating its utility in synthetic organic chemistry for introducing functional groups or constructing complex molecules through electrophilic addition reactions (Pretali et al., 2009).

Domino Processes to Benzofurans

Another application involves the use of bromo- and difluorobenzene derivatives in CuI-catalyzed domino processes. These processes lead to the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This method showcases the role of such compounds in constructing benzofuran skeletons, which are significant in medicinal chemistry and material sciences due to their biological activity and electronic properties (Lu et al., 2007).

Synthesis of Sulfur-functionalised Benzoquinones

Brominated and fluorinated benzenes also find application in the synthesis of sulfur-functionalized benzoquinones. The controlled bromination of certain benzene derivatives, followed by conversion into sulfur-containing quinone derivatives, illustrates the versatility of these compounds in synthesizing functionalized aromatic systems, which are valuable in various fields including pharmaceuticals and agrochemicals (Aitken et al., 2016).

Structural and Optical Property Studies

Studies on the structure and reactivity of bromo- and difluorobenzene derivatives, focusing on linear and nonlinear optical properties, reveal the impact of bromine substitution on these properties. Such compounds, due to their modified electronic structures, offer valuable insights into the design of new materials with potential applications in optoelectronics and photonics (Aguiar et al., 2022).

Mechanism of Action

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Properties

IUPAC Name |

(6-bromo-2,3-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCCBLCCPKTSHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591973 |

Source

|

| Record name | (6-Bromo-2,3-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651326-72-6 |

Source

|

| Record name | 6-Bromo-2,3-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651326-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2,3-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)